
Tavapadon
説明
タバパドン(開発コード名 CVL-751、PF-06649751)は、パーキンソン病の治療のために開発中のドーパミン受容体作動薬です。経口投与され、ドーパミンD1受容体(Ki = 9 nM)とドーパミンD5受容体(Ki = 13 nM)の選択的かつ部分的なアゴニストとして作用します。特に、D2様受容体(D2、D3、D4)には有意な親和性または機能的活性はありません。 タバパドンは、D1様受容体におけるGs結合シグナル伝達に対してバイアスアゴニズムを示します .
2. 製法
タバパドンの合成経路と反応条件は、文献では広く公開されていません。 タバパドンは、単独療法またはレボドパ(LD)治療の補助療法として、1日1回の投薬として検討されています .
準備方法
The synthetic routes and reaction conditions for Tavapadon have not been widely disclosed in the literature. it is being investigated as a once-daily medication, either as a standalone therapy or as an adjunct to levodopa (LD) treatment .
化学反応の分析
タバパドンは、酸化、還元、置換など、さまざまな化学反応を受けます。残念ながら、特定の試薬と条件は公開されていません。これらの反応から生成される主要な生成物は、未公開のままです。
科学的研究の応用
Phase 3 Trials
-
TEMPO-1 Trial :
- Objective : Evaluate tavapadon as a monotherapy for early Parkinson's disease.
- Design : Double-blind, placebo-controlled trial with 529 participants aged 40-80.
- Results :
- Statistically significant improvement in the Movement Disorder Society – Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at week 26.
- Change from baseline: placebo (+1.8), this compound 5 mg (-9.7), this compound 15 mg (-10.2); p < 0.0001 for both doses vs. placebo .
- TEMPO-2 Trial :
- TEMPO-3 Trial :
Efficacy and Safety Profile
This compound has shown promising efficacy across multiple trials:
- Motor Function Improvement : Significant enhancements were observed in motor function scores among participants treated with this compound compared to placebo groups .
- Safety Profile : The majority of adverse events reported during trials were mild to moderate, aligning with findings from earlier studies on dopamine agonists .
Comparative Data Table
Trial Name | Objective | Participants | Key Findings | |
---|---|---|---|---|
TEMPO-1 | Monotherapy efficacy | 529 | MDS-UPDRS Parts II & III scores improved significantly; p < 0.0001 | This compound is effective as a monotherapy in early PD |
TEMPO-2 | Flexible-dose monotherapy | TBD | Significant improvement in motor symptoms | Supports the use of this compound as a flexible treatment option |
TEMPO-3 | Adjunctive therapy to levodopa | TBD | Increased "on" time without dyskinesia by 1.1 hours | Effective adjunctive therapy for better symptom control |
Case Studies and Insights
Several case studies have highlighted the real-world implications of this compound usage:
作用機序
タバパドンは、D1およびD5ドーパミン受容体に選択的に結合することにより、その効果を発揮します。これらの受容体は、運動制御と報酬経路において重要な役割を果たしています。関与する正確な分子標的と経路は、まだ調査中です。
類似化合物との比較
タバパドンは、パーキンソン病における初の、そして唯一の選択的D1/D5受容体部分アゴニストとして際立っています。 その他の類似化合物には、メビダレン(LY-3154207)とラズピパドン(CVL-871)が含まれます .
生物活性
Tavapadon is a novel compound under investigation for the treatment of Parkinson's disease (PD). It is characterized as a highly selective partial agonist of dopamine D1 and D5 receptors, which are critical in the modulation of motor functions. This article explores the biological activity of this compound, focusing on its receptor selectivity, pharmacological properties, and clinical trial outcomes.
1. Receptor Selectivity and Pharmacodynamics
This compound exhibits a high affinity for D1 and D5 dopamine receptors, with inhibition constants () of 9 nM and 13 nM, respectively. In contrast, it shows minimal activity at D2, D3, and D4 receptors, with values exceeding 4870 nM for each . This selective agonism is pivotal as it allows for targeted therapeutic effects while minimizing side effects commonly associated with broader-acting dopamine agonists.
Table 1: Receptor Affinity of this compound
Receptor | (nM) | Activity |
---|---|---|
D1 | 9 | High |
D5 | 13 | High |
D2 | ≥6210 | Low |
D3 | ≥6720 | Low |
D4 | ≥4870 | Low |
The partial agonism at D1 and D5 receptors corresponds to approximately 65% and 81% of dopamine's intrinsic activity, respectively . This property not only facilitates improved motor control but also reduces the likelihood of receptor desensitization and subsequent behavioral tolerance, which are common issues with full agonists.
2. Preclinical Findings
Preclinical studies using nonhuman primates with MPTP-induced PD have demonstrated that this compound can achieve significant motor improvements comparable to traditional treatments like levodopa. For instance, administration of this compound at a dose of 0.1 mg/kg resulted in approximately 48% peak receptor occupancy at D1 receptors, correlating with observed motor enhancements .
3. Clinical Trials Overview
This compound has undergone extensive clinical evaluation through several pivotal trials. The most notable among these are the TEMPO-1 and TEMPO-2 trials, which assessed its efficacy as a monotherapy in early PD patients.
3.1 TEMPO-1 Trial
The TEMPO-1 trial was a fixed-dose study involving 529 participants aged between 40 to 80 years. The primary endpoint was the change from baseline in the Movement Disorder Society - Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at week 26. Results indicated:
- 5 mg dose: Mean change from baseline: -9.7
- 15 mg dose: Mean change from baseline: -10.2
- Placebo: Mean change from baseline: +1.8
Both doses showed statistically significant improvements compared to placebo (p < 0.0001) .
3.2 TEMPO-2 Trial
The TEMPO-2 trial evaluated flexible dosing of this compound in a similar patient cohort. Preliminary results indicated:
- Statistically significant reduction in MDS-UPDRS Parts II and III scores compared to placebo.
- Consistent safety profile with most adverse events classified as mild to moderate .
4. Safety Profile
The safety profile of this compound has been consistent across trials. Most adverse events reported were mild to moderate in severity, aligning with findings from earlier studies . The ongoing TEMPO-4 trial aims to further assess long-term safety and tolerability over an extended treatment period.
Q & A
Basic Research Questions
Q. What are the primary efficacy endpoints used to evaluate Tavapadon in Phase 2 and 3 clinical trials for Parkinson’s disease (PD)?
- Methodological Answer : Efficacy is measured using the Movement Disorder Society-Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) Part II (activities of daily living) and Part III (motor function). For example, Phase 2 trials demonstrated a 4.8-point improvement in Part III scores vs. placebo (p=0.04, MMRM analysis) . Researchers should align endpoints with established scales to ensure comparability across studies and validate findings against baseline scores (e.g., baseline Part III: 24.3 vs. 25.8 in placebo) .
Q. How does this compound’s selective agonism of D1/D5 receptors influence its therapeutic profile compared to non-selective dopamine agonists?
- Methodological Answer : Selective D1/D5 agonism may reduce off-target effects (e.g., somnolence, hallucinations) associated with D2/D3 activation. Preclinical models should compare receptor binding affinity (e.g., via radioligand assays) and correlate findings with adverse event rates (e.g., 0% hallucinations in Phase 2 trials vs. higher rates with non-selective agents) .
Q. What methodologies are recommended for mitigating common adverse events like nausea in this compound trials?
- Methodological Answer : Titration protocols (e.g., gradual dose escalation) are critical. In Phase 2 trials, 31% of participants experienced nausea, which was managed through dose adjustment. Researchers should incorporate adaptive dosing in trial design and track compliance via patient diaries .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across subpopulations (e.g., early vs. advanced PD)?
- Methodological Answer : Stratified analysis by baseline MDS-UPDRS scores (e.g., excluding patients with baseline Part II scores ≤1) can isolate treatment effects. For example, adjusting for baseline variability revealed a ~2-point improvement in Part II scores . Meta-regression or ANCOVA models are recommended to control for covariates .
Q. What statistical approaches optimize longitudinal data analysis in this compound trials with high dropout rates?
- Methodological Answer : Mixed-model repeated measures (MMRM) are preferred for handling missing data, as seen in Phase 2 trials. Sensitivity analyses (e.g., multiple imputation) should validate robustness. Report dropout reasons (e.g., adverse events) to distinguish bias from random attrition .
Q. How can preclinical models improve the reproducibility of this compound’s dose-response relationships?
- Methodological Answer : Standardize in vivo models (e.g., MPTP-lesioned primates) with blinded dosing and motor function assessments. Publish raw data for critical endpoints (e.g., dyskinesia incidence) to enable cross-lab validation. Replicate findings in ≥2 independent cohorts .
Q. What strategies address discrepancies between this compound’s mechanistic hypotheses and clinical outcomes (e.g., lack of hypotension despite D1 agonism)?
- Methodological Answer : Retrospective biomarker analysis (e.g., plasma dopamine metabolites) may clarify target engagement. Compare this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profiles to non-selective agonists using compartmental modeling .
Q. How should researchers design Phase 3 trials to balance this compound’s efficacy signals with long-term safety monitoring?
- Methodological Answer : Use adaptive trial designs with pre-specified interim analyses (e.g., TEMPO-3 trial). Include extended follow-up phases to assess tardive dyskinesia risk. Centralized adjudication committees should standardize safety reporting .
Q. Data Analysis & Presentation Guidelines
Q. What are best practices for presenting this compound’s dose-ranging data in publications?
- Methodological Answer : Use line graphs with error bars for dose vs. MDS-UPDRS change (primary endpoint). Tabulate responder rates (e.g., ≥30% improvement) by dose cohort. Highlight the average effective dose (9 mg in Phase 2) and top dose (15 mg) tolerability .
Q. How can researchers ensure transparency in reporting this compound’s conflict of interest (COI) and funding sources?
特性
IUPAC Name |
1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXQLUNFKDZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337071 | |
Record name | Tavapadon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643489-24-0 | |
Record name | Tavapadon [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tavapadon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14899 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tavapadon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAVAPADON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT4P8MJP8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。